molecular formula C6H10ClNO2 B7817978 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

Cat. No.: B7817978
M. Wt: 163.60 g/mol
InChI Key: SQFNKGNUVXRNFR-UHFFFAOYSA-N
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Description

2-Azabicyclo[310]hexane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride typically involves several key steps:

    Amino Protection: The starting material, often glutamic acid, undergoes amino protection to prevent unwanted side reactions.

    Cyclization: Using 4-dimethylaminopyridine (DMAP) as a catalyst, the protected amino acid undergoes cyclization to form the bicyclic structure.

    Reduction-Dehydration: The intermediate product is then subjected to reduction and dehydration to form an alkene.

    Asymmetric Simmons-Smith Reaction: This step involves the formation of the desired stereochemistry using the Simmons-Smith reaction.

    Hydrolysis: Finally, the product is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane:

Uniqueness

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This configuration provides distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFNKGNUVXRNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Reactant of Route 2
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Reactant of Route 3
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Reactant of Route 4
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Reactant of Route 5
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Reactant of Route 6
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

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